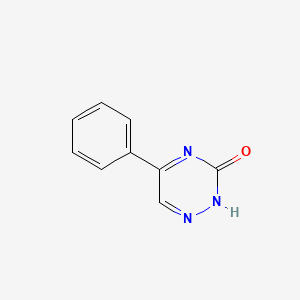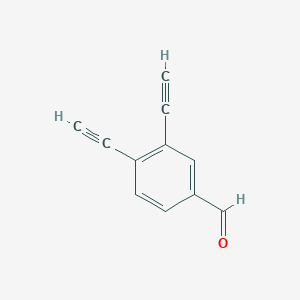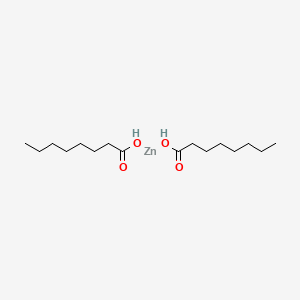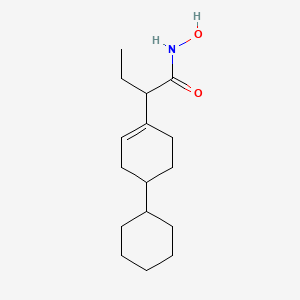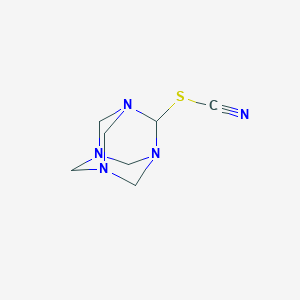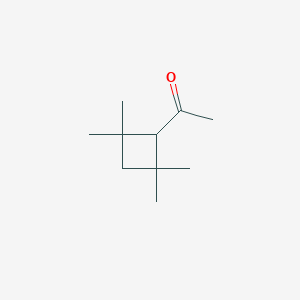
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone is an organic compound characterized by a cyclobutane ring substituted with four methyl groups and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4,4-Tetramethylcyclobutyl)ethanone typically involves the reaction of 2,2,4,4-tetramethylcyclobutanone with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Solvent: Anhydrous ether
Temperature: Room temperature
Reagents: Ethylmagnesium bromide, water
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable methods, such as the catalytic hydrogenation of 2,2,4,4-tetramethylcyclobutanone in the presence of a suitable catalyst like palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete conversion.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2,2,4,4-Tetramethylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or pain perception.
Comparación Con Compuestos Similares
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk compound used in fragrances.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with hydroxyl groups instead of the ethanone group.
Uniqueness
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its tetramethyl-substituted cyclobutane ring provides steric hindrance, affecting its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(2,2,4,4-tetramethylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-7(11)8-9(2,3)6-10(8,4)5/h8H,6H2,1-5H3 |
Clave InChI |
COBIQFGVKUDFNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(CC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




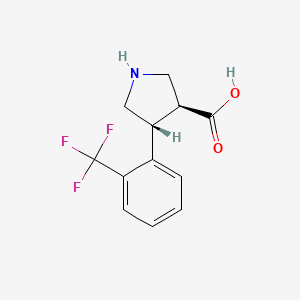
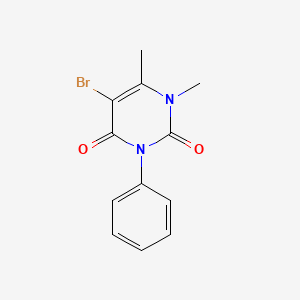
![Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)
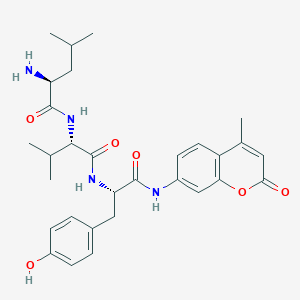

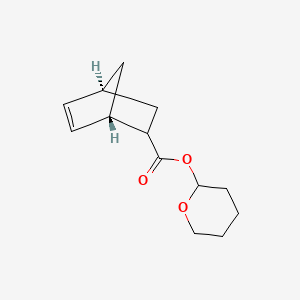
![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
